[1-(2-Methoxyphenyl)cyclopropyl]methanamine
Description
[1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6) is a cyclopropane-containing amine with a 2-methoxyphenyl substituent. Its molecular formula is C₁₁H₁₅NO, and it has a molecular weight of 177.25 g/mol . Structurally, the compound features a cyclopropane ring fused to a methanamine group, with a 2-methoxy-substituted benzene ring at the 1-position of the cyclopropane (IUPAC name: this compound). The compound is a liquid at room temperature and is commercially available in high-purity grades (99%–99.999%) for research and pharmaceutical applications .
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYOQJSRKVKSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265699 | |
| Record name | 1-(2-Methoxyphenyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-72-6 | |
| Record name | 1-(2-Methoxyphenyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886365-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of 2-methoxyphenylcyclopropane with methanamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as distillation or recrystallization. The choice of reagents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Methoxyphenyl)cyclopropyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methoxyphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be investigated for its potential biological activity. Researchers explore its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Methoxyphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Data
- Lipophilicity : Fluorine and chlorine substituents increase logP (e.g., 3-chlorophenyl derivative: logP ≈ 2.8 vs. 2-methoxyphenyl: logP ≈ 2.1) .
- Solubility : Hydrochloride salts (e.g., compound 39) exhibit improved aqueous solubility compared to free bases .
- Stereochemistry : Chiral cyclopropane derivatives (e.g., (+)-40) show enantiomer-specific receptor binding .
Key Research Findings
Substituent Effects on Bioactivity: Fluorine at the 5-position (e.g., compound 38) enhances 5-HT2C binding (Ki < 10 nM) . Bulky groups (e.g., quinolinylmethyl in 39) improve selectivity but reduce blood-brain barrier penetration .
Synthetic Optimization :
- Chiral resolution (e.g., (+)-40) achieves enantiomeric excess >99%, critical for in vivo efficacy .
- Yields vary significantly (29–97%) based on protecting group strategies .
Safety Profiles: Limited data exist for this compound, but halogenated analogues (e.g., 3-chloro derivative) require rigorous toxicity screening .
Biological Activity
Overview
[1-(2-Methoxyphenyl)cyclopropyl]methanamine is an organic compound characterized by a cyclopropyl group linked to a methanamine moiety, with a methoxy-substituted phenyl ring. The molecular formula is C11H15NO, and its unique structure suggests potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The synthesis of this compound typically involves cyclopropanation reactions followed by amination processes. Common methods include:
- Cyclopropanation : Utilizing diazo compounds or metal-catalyzed techniques.
- Amination : Reaction of 2-methoxyphenylcyclopropane with methanamine under controlled conditions.
The presence of the methoxy group significantly influences the compound's chemical reactivity and biological activity, distinguishing it from other cyclopropylamines.
The exact mechanism of action for this compound is not fully elucidated; however, it is posited to interact with specific molecular targets within biological systems. Such interactions may modulate various biological pathways, potentially leading to therapeutic effects.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly as serotonin receptor agonists. For instance, derivatives have shown selective agonism at the 5-HT2C receptor, which is implicated in mood regulation and appetite control. These findings suggest that this compound may also possess similar properties.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| [1-(Phenoxymethyl)cyclopropyl]methanamine | Cyclopropane with phenoxymethyl group | Different substituent influences reactivity |
| [1-(4-Bromophenyl)cyclopropyl]methanamine | Cyclopropane with para-bromophenyl | Halogen substitution alters electronic properties |
| [1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine | Cyclopropane with dimethoxy-substituted phenyl ring | Increased steric hindrance due to two methoxy groups |
| [1-(4-Chlorophenyl)cyclopropyl]methanamine | Cyclopropane with para-chlorophenyl | Chlorine substitution impacts biological activity |
Study on Serotonin Receptor Agonism
A notable study investigated a series of cyclopropylmethylamines that included derivatives of this compound. The results indicated a strong agonistic effect on the 5-HT2C receptor without significant activity on the 5-HT2B receptor, suggesting a favorable therapeutic profile for conditions like depression and obesity management .
Cytotoxicity Assessments
Further assessments revealed that related compounds exhibited cytotoxic effects against various cancer cell lines. For instance, analogs demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potential as anticancer agents . The presence of electron-withdrawing groups was found to enhance biological activity significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2-Methoxyphenyl)cyclopropyl]methanamine?
- Methodological Answer : The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol. For example, derivatives like (+)-20 (a structurally similar compound) were synthesized by reacting aldehydes (e.g., 3-methoxybenzaldehyde) with cyclopropane precursors under these conditions . Key steps include:
- Step 1 : Condensation of the aldehyde with the cyclopropylmethylamine precursor.
- Step 2 : Reduction of the intermediate imine using NaBH(OAc)₃ or NaBH₄.
- Step 3 : Purification via column chromatography.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use gloves, lab coats, and eye protection. Avoid inhalation of vapors and electrostatic discharge .
- Storage : Refrigerate (2–8°C) in tightly sealed containers under dry, ventilated conditions to prevent degradation .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic coupling constants J = 22.7 Hz for cyclopropane protons) and methoxyphenyl substituents .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 316.1707; observed 316.1710) .
- Optical Rotation : For chiral derivatives, measure [α]D²⁰ (e.g., +10.0° in D₂O) .
Advanced Research Questions
Q. How does the functional selectivity of this compound derivatives at serotonin 2C (5-HT2C) receptors compare to structurally related compounds?
- Methodological Answer :
- Functional Assays : Use calcium flux or β-arrestin recruitment assays to compare receptor activation profiles. For example, derivatives like 38 and 39 show higher 5-HT2C selectivity over 5-HT2A/B due to substituent effects on the cyclopropane and aryl groups .
- Structure-Activity Relationship (SAR) Table :
| Compound | Substituent | 5-HT2C EC₅₀ (μM) | Selectivity Ratio (5-HT2C/5-HT2A) |
|---|---|---|---|
| 38 | Indole | 0.12 | >100 |
| 39 | Quinoline | 0.18 | 85 |
| 40 | Allyloxy | 0.25 | 50 |
- Key Insight : Bulky N-substituents (e.g., indole) enhance selectivity by reducing off-target interactions .
Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?
- Methodological Answer :
- Challenge : Overlapping signals from cyclopropane protons and aromatic substituents.
- Solutions :
- Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
- Compare experimental data with computed spectra (e.g., DFT calculations).
- Analyze optical rotation ([α]D) to confirm enantiopurity in chiral derivatives .
Q. What strategies improve enantiomeric purity in cyclopropane-containing amines like this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,2S)-cyclopropane precursors) .
- Chromatography : Employ chiral stationary phases (e.g., CHIRALPAK® IC) for purification.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. How do electronic effects of substituents on the phenyl ring influence the biological activity of this compound?
- Methodological Answer :
- Electron-Donating Groups (e.g., -OCH₃) : Enhance receptor binding by stabilizing π-π interactions.
- Electron-Withdrawing Groups (e.g., -F) : Modulate metabolic stability. For instance, fluorinated derivatives (e.g., 40 ) exhibit longer half-lives in hepatic microsomal assays .
- Experimental Design : Synthesize analogs with varied substituents (e.g., -Cl, -CF₃) and test in vitro/in vivo models.
Methodological Notes
- Safety Protocols : Always reference SDS guidelines (e.g., Combi-Blocks HB-1947) for hazard mitigation .
- Data Validation : Cross-check HRMS and NMR results with published spectra (e.g., PubChem entries) .
- Advanced Tools : Utilize fragment-assisted drug design (FADD) for optimizing cyclopropane-based scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
